molecular formula C21H28N2O6 B12104507 (Z)-2-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid

(Z)-2-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid

Cat. No.: B12104507
M. Wt: 404.5 g/mol
InChI Key: FWHAVCGWXDBPRC-GHRIWEEISA-N
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Description

(Z)-2-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of Protecting Groups: The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups are introduced using reagents like benzyl chloroformate and di-tert-butyl dicarbonate, respectively.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a condensation reaction involving an appropriate aldehyde or ketone with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or tert-butoxycarbonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid is used as an intermediate in the synthesis of complex organic molecules. Its protecting groups allow for selective reactions to occur without interference from other functional groups.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules that can be tested for various biological activities.

Medicine

In medicinal chemistry, the compound is valuable for the development of new pharmaceuticals. Its structure can be modified to create analogs with potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (Z)-2-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid depends on its specific application. In general, the compound’s effects are mediated through its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the active moiety to exert its biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(Benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid is unique due to its combination of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, along with the presence of an acrylic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid

InChI

InChI=1S/C21H28N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3,(H,22,26)(H,24,25)/b17-13+

InChI Key

FWHAVCGWXDBPRC-GHRIWEEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C=C(\C(=O)O)/NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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